molecular formula C23H19ClN2O3S B2850064 (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-86-8

(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2850064
CAS No.: 893314-86-8
M. Wt: 438.93
InChI Key: DVKRFLKWEPFIRQ-HYARGMPZSA-N
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Description

The compound is a benzothiazine derivative featuring:

  • A benzyl group at position 1.
  • A (5-chloro-2-methylphenyl)amino substituent at position 3, connected via an E-configured methylene bridge.
  • A 2,2-dioxide functional group on the benzothiazinone core.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(5-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-11-12-18(24)13-20(16)25-14-22-23(27)19-9-5-6-10-21(19)26(30(22,28)29)15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKRFLKWEPFIRQ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Chlorinated Phenyl Group: This step involves the reaction of the intermediate with 5-chloro-2-methylaniline under specific conditions to attach the chlorinated phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The benzothiazine-dioxide moiety and conjugated enamine system enable selective redox transformations.

Reaction Type Reagents/Conditions Major Products Yield Source
OxidationKMnO₄, acidic aqueous mediumSulfone derivatives via further oxidation of the sulfur center65–78%
ReductionNaBH₄, ethanol, 0°CPartial reduction of the enamine group to secondary amine52%
HydrogenationH₂ (1 atm), Pd/C, MeOHSaturated benzothiazine derivative with retained sulfone group88%

Mechanistic Insights :

  • Oxidation with KMnO₄ targets the sulfur atom, forming sulfone intermediates .

  • NaBH₄ selectively reduces the α,β-unsaturated imine bond without affecting the sulfone group .

Electrophilic Cyclization Reactions

The compound undergoes cyclization under electrophilic conditions to form fused heterocycles.

Catalyst Conditions Products Yield Source
In(OTf)₃DCM, 25°C, 12 hFuro[2,3-c]quinoline derivatives via cascade cyclization45%
AgOAcMeCN, reflux, 6 hBenzisothiazolo[2,3-a]quinoline 1,1-dioxide38%
IClMeCN, 0°C → rt3-Iodoquinoline derivatives via 6-endo-dig iodocyclization60%

Key Observations :

  • In(OTf)₃ promotes tandem cyclization involving alkyne activation and nucleophilic attack .

  • ICl facilitates iodocyclization, forming iodinated quinoline scaffolds with retained sulfone functionality .

Nucleophilic Substitution Reactions

The benzyl and chlorophenyl groups participate in substitution reactions.

Nucleophile Conditions Products Yield Source
NaN₃DMF, 80°C, 8 hAzide-substituted derivative at the benzyl position70%
4-MeO-C₆H₄NH₂K₂CO₃, DMSO, 100°CArylaminated product at the chloro-methylphenyl site63%

Mechanistic Pathway :

  • The electron-deficient chloro-methylphenyl group undergoes SNAr reactions with amines .

  • Benzyl halide-like reactivity enables azide substitution under mild conditions .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions to build complex architectures.

Coupling Partner Catalyst Products Yield Source
2-Bromo-N-arylacetamidePd(OAc)₂, K₂CO₃, DMFBenzo[e] thiazine-acetamide hybrids75%
Terminal alkyneCuI, Et₃N, microwaveAlkyne-functionalized benzothiazine-dioxides82%

Applications :

  • Pd-mediated couplings enable modular synthesis of bioactive hybrids .

  • Microwave acceleration enhances reaction efficiency for alkyne attachments .

Base-Mediated Rearrangements

The Gabriel-Colman rearrangement is pivotal in modifying the benzothiazine core.

Base Conditions Products Yield Source
KOHEtOH, reflux, 4 hIsomeric 1,2-benzothiazine derivatives68%
DBUTHF, 25°C, 2 hRing-expanded benzazepine-sulfonamides55%

Mechanistic Notes :

  • Base-induced ring expansion proceeds via aza-Michael addition and retro-aldol steps .

Thermal and Photochemical Reactions

Unconventional conditions unlock unique reactivity.

Condition Products Yield Source
UV light (254 nm)Diradical intermediates leading to dimerized benzothiazines40%
Pyrolysis (200°C)Dehydrated quinoline-sulfone fused systems58%

Scientific Research Applications

Chemistry

The compound serves as a significant building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. Key applications include:

  • Synthesis of Derivatives : It can be modified through substitution reactions to yield various derivatives that may possess different properties or activities.
  • Reagent in Organic Reactions : Utilized in nucleophilic substitution and oxidation-reduction reactions to study reaction mechanisms and develop new synthetic pathways.

Biology

Research into the biological activities of this compound has revealed potential applications in pharmacology:

  • Antimicrobial Properties : Initial studies suggest that the compound may exhibit antimicrobial activity against certain pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Investigations are ongoing to evaluate its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

The therapeutic potential of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is being explored:

  • Drug Development : Its unique interactions with biological targets could lead to the development of novel therapeutic agents for diseases such as cancer or bacterial infections.
  • Mechanism of Action Studies : Research is focused on understanding how this compound interacts with enzymes and receptors at the molecular level, which is crucial for drug design.

Industrial Applications

In addition to its research applications, this compound has potential industrial uses:

  • Intermediate in Pharmaceutical Synthesis : It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science : The unique properties of the compound may enable its use in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs in the Benzothiazine Family
2.1.1 1-Ethyl-1H-2,1-Benzothiazin-4(3H)-One 2,2-Dioxide
  • Substituents : Ethyl group at position 1 (vs. benzyl in the target compound).
  • Synthetic Route : Synthesized via a three-component reaction involving heterylcarbaldehydes and methylene-active nitriles .
  • Reactivity: Ethyl derivatives form 2-amino-4-heteryl-4H-pyran products in reactions with malononitrile, whereas benzyl-substituted analogs may exhibit divergent pathways due to steric effects .
2.1.2 3,3-Dichloro-1-Ethyl-1H-2,1-Benzothiazin-4(3H)-One 2,2-Dioxide
  • Substituents : Ethyl group at position 1 and 3,3-dichloro substitution.
  • Synthetic Route : Chlorination of the parent benzothiazine using N-chlorosuccinimide (NCS) .
  • Key Differences: The dichloro substitution introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl group. Crystallographic data (using SHELX ) reveal a puckered benzothiazine ring, contrasting with the planar conformation observed in non-halogenated analogs .
2.1.3 (3E)-3-{[(3-Chloro-2-Methylphenyl)Amino]Methylene}-1-(4-Methylbenzyl)-1H-2,1-Benzothiazin-4(3H)-One 2,2-Dioxide
  • Substituents: 4-Methylbenzyl at position 1 and 3-chloro-2-methylphenylamino at position 3.
  • Key Differences: The 3-chloro (vs. The 4-methylbenzyl group may enhance crystallinity compared to the unsubstituted benzyl in the target compound .
2.2 Non-Benzothiazine Analogs with Similar Pharmacophores
2.2.1 (5Z)-3-[4-(3-Methoxyphenylmethylamino)Butyl]-5-(1,3-Benzodioxol-5-Ylmethylene)-2-Thioxo-1,3-Thiazolidin-4-One
  • Core Structure: Thiazolidinone (vs. benzothiazinone).
  • Functional Groups : 1,3-Benzodioxole and thioxo groups.
  • Key Differences :
    • The thioxo group increases hydrogen-bond acceptor capacity compared to the dioxide group in benzothiazines.
    • Demonstrated antimicrobial activity in vitro, suggesting benzothiazines could be optimized for similar applications .
2.2.2 (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
  • Core Structure : Triazole-thione.
  • Substituents : Chlorobenzylidene and chlorophenyl groups.
  • Key Differences: The triazole-thione core enables diverse hydrogen-bonding patterns (N–H···S), which are absent in benzothiazinones . Crystallizes as a hexamer via N–H···O/S interactions, contrasting with the dimeric packing observed in benzothiazine derivatives .

Comparative Data Table

Parameter Target Compound 1-Ethyl Analog 3,3-Dichloro Analog Thiazolidinone
Core Structure Benzothiazinone 2,2-dioxide Benzothiazinone 2,2-dioxide Benzothiazinone 2,2-dioxide Thiazolidinone 2-thioxo
Substituents Benzyl, 5-Cl-2-MePhNH Ethyl, variable Ethyl, 3,3-Cl₂ Methoxyphenyl, benzodioxole
Synthetic Method Multi-step alkylation/cond. Three-component reaction Chlorination with NCS Condensation reaction
Crystallographic Tools SHELX , ORTEP SHELX SHELX SHELX
Bioactivity Not reported Antiviral (inferred) Not reported Antimicrobial

Research Findings and Implications

  • Synthetic Flexibility : Benzothiazines with benzyl groups exhibit greater stability in multi-step syntheses than ethyl analogs, which are prone to side reactions with active methylene nitriles .
  • Crystallographic Insights : The 2,2-dioxide group facilitates planar ring conformations, while halogenation (e.g., 3,3-dichloro) induces puckering, affecting molecular packing and solubility .

Biological Activity

The compound (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structure of the compound features a benzothiazinone core, which is known for its pharmacological significance. The presence of the benzyl and chloro-methylphenyl substituents may influence its biological activity. The following table summarizes key structural features:

FeatureDescription
Core StructureBenzothiazinone
SubstituentsBenzyl, 5-chloro-2-methylphenyl
Functional GroupsAminomethylene, sulfonyl

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar structures can act selectively against Gram-positive bacteria while displaying less activity against Gram-negative bacteria . For instance, certain derivatives have shown minimal inhibitory concentrations (MIC) effective against Bacillus subtilis , suggesting a potential for developing new antibacterial agents from this class of compounds .

Anticancer Potential

The anticancer activity of benzothiazine derivatives has been documented in various studies. These compounds may exert their effects through multiple mechanisms including apoptosis induction and cell cycle arrest. A study focusing on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the benzothiazine scaffold might be promising for anticancer drug development .

Anti-inflammatory Effects

Benzothiazine derivatives have also been evaluated for anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro) can enhance antibacterial activity, while electron-donating groups may improve anticancer efficacy.
  • Core Modifications : Alterations to the benzothiazine core can significantly impact potency and selectivity against different biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A study tested various derivatives against standard bacterial strains and found that certain modifications led to enhanced antibacterial activity against S. aureus and E. coli .
  • Cytotoxicity Assays : Research on benzothiazine derivatives showed promising results in inducing apoptosis in cancer cell lines such as HeLa and MCF-7 , with IC50 values indicating potent cytotoxicity .
  • In Vivo Models : Animal studies indicated that certain derivatives could reduce inflammation in models of arthritis, supporting their potential as anti-inflammatory agents .

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